D-Threo-biopterin*

Overview

Description

D-Threo-biopterin* is a natural product found in Dictyostelium discoideum with data available.

Pterin derivatives based on 2-amino-6-(1,2-dihydroxypropyl)-4(1H)-pteridinone. Biopterins are natural products that have been considered as growth factors for some insects. Biopterins are cofactors for the AROMATIC AMINO ACID hydroxylases and NITRIC OXIDE SYNTHASE. Deficiencies in BIOPTERINS metabolism (e.g., lowered TETRAHYDROBIOPTERIN) are associated with neurological deterioration (e.g., HYPERPHENYLALANINAEMIA).

Scientific Research Applications

Biosynthesis and Enzymatic Roles

Biosynthesis Pathway in Dictyostelium discoideum

D-threo-tetrahydrobiopterin (DH4) is synthesized via 1′-oxo-2′-d-hydroxypropyl-tetrahydropterin in Dictyostelium discoideum Ax2. The biosynthesis involves a novel enzyme activity converting 6-pyruvoyltetrahydropterin to 1′-oxo-2′-d-hydroxypropyl-H4-pterin, indicating an alternative synthesis pathway for BH4 and DH4 in the absence of sepiapterin reductase (Choi et al., 2005).

Role in Postnatal Development of the Dopaminergic System

Partial biopterin deficiency, including D-Threo-biopterin, can significantly impact the postnatal development of the dopaminergic system in the brain, which is crucial for psychomotor function. The deficiency affects dopamine and tyrosine hydroxylase protein levels, indicating the importance of biopterin in the augmentation of TH protein during the postnatal period (Homma et al., 2010).

Biosynthesis in Human Monocytes

The biosynthetic capacity of human monocytes for tetrahydrobiopterin (H4-biopterin), an essential cofactor for aromatic amino acid hydroxylases and NO synthases, is limited due to exon skipping in 6-pyruvoyl tetrahydropterin synthase. This finding elucidates the unique metabolic pathway in monocytes/macrophages (Leitner et al., 2003).

Biochemical Production and Utilization

Production of l-threo-3,4-Dihydroxyphenylserine

A continuous bioconversion system using a whole-cell biocatalyst of recombinant Escherichia coli expressing l-threonine aldolase genes from Streptomyces avelmitilis has been developed for the production of l-threo-3,4-Dihydroxyphenylserine, used in the treatment of Parkinson's disease. This system highlights the potential application of D-Threo-biopterin in therapeutic compound synthesis (Baik & Yoshioka, 2009).

Tetrahydrobiopterin Biosynthesis and Pharmacological Effects

D-Threo-biopterin is involved in the biosynthesis of tetrahydrobiopterin (H4-biopterin), which plays a crucial role in various biological processes and pathological states due to its function as a cofactor for different enzymes. The regulation of H4-biopterin biosynthesis and its pharmacological effects in conditions like endothelial dysfunction or apoptosis of neuronal cells have been a significant area of study (Werner-Felmayer et al., 2002).

Neurotransmitter Synthesis and Regulation

- Regulation of Brain Development and Function: D-Threo-biopterin is essential for the biosynthesis of neurotransmitters like dopamine, noradrenaline, and serotonin. Defects in the GTP cyclohydrolase gene, involved in D-Threo-biopterin synthesis, can lead to partial BH4 deficiency, affecting dopaminergic development and potentially contributing to psychomotor symptoms (Ichinose et al., 2013).

Safety and Hazards

Future Directions

Research on D-Threo-biopterin* and related compounds is ongoing. For example, studies have been conducted on the photosensitizing properties of oxidized pterins present in the skin . Additionally, the synthesis of natural pterin glycosides has been achieved, which could have implications for understanding their biological activities and functions .

Mechanism of Action

Target of Action

D-Threo-Biopterin is a pterin derivative . It primarily targets aromatic amino acid hydroxylases, including phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH) . These enzymes play crucial roles in the synthesis of monoamine neurotransmitters such as dopamine, serotonin, norepinephrine, and epinephrine .

Mode of Action

D-Threo-Biopterin acts as a co-factor for the aforementioned aromatic amino acid hydroxylases . It facilitates the conversion of amino acids tyrosine and tryptophan to levodopa and 5-hydroxytryptophan, respectively .

Biochemical Pathways

D-Threo-Biopterin is involved in several biochemical pathways, including the synthesis of monoamine neurotransmitters and the breakdown of phenylalanine . It plays a key role in the Pterine Biosynthesis Metabolic pathway . Disorders in these pathways can lead to diseases such as DOPA-Responsive Dystonia, Hyperphenylalaninemia due to Guanosine Triphosphate Cyclohydrolase Deficiency, and Sepiapterin Reductase Deficiency .

Result of Action

The primary result of D-Threo-Biopterin’s action is the synthesis of monoamine neurotransmitters . These neurotransmitters play vital roles in various neuropsychological conditions, including the maintenance of the nervous system’s plasticity, memory, learning, motor control, executive functions, and emotion .

Properties

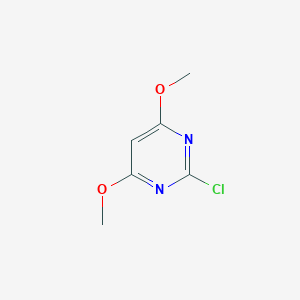

IUPAC Name |

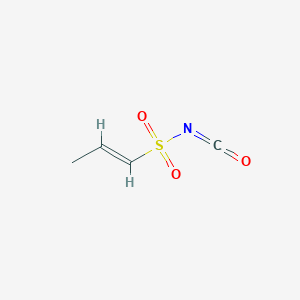

2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQIJBMDNUYRAM-CVYQJGLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of D-threo-biopterin in the biosynthesis of limipterin?

A1: D-threo-biopterin serves as a substrate analogue for limipterin synthase, the enzyme responsible for the final step in limipterin biosynthesis []. While the natural substrate for this enzyme is tetrahydrobiopterin (H4-biopterin), limipterin synthase can also utilize D-threo-biopterin to produce D-tepidopterin []. This finding highlights the enzyme's substrate flexibility and provides insights into the structural requirements for substrate binding and catalysis.

Q2: What is the structure of D-tepidopterin, the product formed when D-threo-biopterin is used as a substrate by limipterin synthase?

A2: D-tepidopterin is a pterin glycoside structurally similar to limipterin. Its structure is described as [1-O-(D-threo-biopterin-2'-yl)- β-N-acetylglucosamine], indicating that it consists of a D-threo-biopterin molecule linked to a β-N-acetylglucosamine moiety via an oxygen atom at the 1' position of the biopterin ring [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-3,3abeta,4,5,5a,6,7,9,9abeta,9balpha-Decahydro-3beta,5aalpha,9beta-trimethylnaphtho[1,2-b]furan-2,8-dione](/img/structure/B80992.png)

![4-Methylbenzo[b]thiophene](/img/structure/B81002.png)

![5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione](/img/structure/B81005.png)